Diethyl formylsuccinate diethyl acetal
Description
Diethyl formylsuccinate diethyl acetal (IUPAC name: Diethyl 2-(diethoxymethyl)-3-formylbutanedioate) is a multifunctional organic compound characterized by a succinate backbone modified with a formyl group and a diethyl acetal moiety. Its molecular formula is inferred as C₁₄H₂₄O₆ based on structural analysis, with an exact mass of 276.189665 g/mol . This compound is distinguished by two ethyl ester groups, a formyl (-CHO) substituent, and a diethyl acetal (-CH(OEt)₂) group, which confer unique reactivity and stability.
Properties
CAS No. |
70145-29-8 |
|---|---|
Molecular Formula |
C13H24O6 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
diethyl 2-(diethoxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O6/c1-5-16-11(14)9-10(12(15)17-6-2)13(18-7-3)19-8-4/h10,13H,5-9H2,1-4H3 |
InChI Key |
XKFYOTHOBBFZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CC(=O)OCC)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl formylsuccinate diethyl acetal can be synthesized through the acetalization of diethyl formylsuccinate. The process involves the reaction of diethyl formylsuccinate with ethanol in the presence of an acid catalyst. Common acid catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the removal of water is crucial to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity. The process may also involve the use of less corrosive catalysts and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde and alcohol components .
Common Reagents and Conditions:
Nucleophilic Addition: Involves alcohols and acid catalysts.
Hydrolysis: Requires aqueous acid, such as hydrochloric acid or sulfuric acid.
Major Products:
Nucleophilic Addition: Formation of acetals or ketals.
Hydrolysis: Reverts to diethyl formylsuccinate and ethanol.
Scientific Research Applications
Diethyl formylsuccinate diethyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biological Studies: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of diethyl formylsuccinate diethyl acetal involves the formation and cleavage of the acetal group. The process begins with the protonation of the carbonyl group, followed by nucleophilic attack by ethanol, leading to the formation of a hemiacetal. Subsequent protonation and nucleophilic attack result in the formation of the acetal. The reverse reaction, hydrolysis, involves protonation of the acetal oxygen, followed by cleavage to yield the original aldehyde and alcohol .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetals and Esters
Structural and Functional Group Analysis
The compound’s key functional groups include ester , formyl , and acetal moieties. These groups influence its reactivity, solubility, and applications. Below is a comparison with analogous compounds:
Table 1: Structural and Functional Group Comparison
Physical and Thermodynamic Properties
- This compound : Exact mass (276.189665) suggests moderate polarity. The diethyl acetal and ester groups likely confer low water solubility (logP ~1–2 inferred from analogs) .
- Methoxyacetaldehyde diethyl acetal : Higher polarity due to methoxy group; logP = 1.032, water solubility = -0.62 (log units) .
- Acetaldehyde diethyl acetal : Low molecular weight (118.17 g/mol) and volatility make it suitable for industrial solvents .
Table 2: Thermodynamic Properties
Reactivity and Stability
- Formyl Group Reactivity : The formyl group in this compound is partially protected by the acetal, reducing its susceptibility to nucleophilic attack compared to free aldehydes. This contrasts with methional diethyl acetal , where the methylthio group (-SCH₃) may undergo oxidation .
- Acetal Stability : Diethyl acetals generally hydrolyze under acidic conditions. However, the phthalimide group in phthalimidoacetaldehyde diethyl acetal enhances stability against hydrolysis .
Biological Activity
Diethyl formylsuccinate diethyl acetal is a compound that has garnered interest due to its potential biological activities. This article synthesizes the available research on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an acetal derivative of formylsuccinate, characterized by the presence of two ethyl groups attached to the acetal functional group. Its molecular formula is , and it typically appears as a colorless liquid with a pleasant odor.
The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. For instance, they may influence metabolic pathways by interacting with key enzymes involved in cellular processes.
Biological Activity
-
Antimicrobial Properties :
- This compound has shown potential antimicrobial activity against various bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of pathogens by disrupting their cell membrane integrity or interfering with metabolic processes.
-
Anti-inflammatory Effects :
- Some derivatives of formyl compounds exhibit anti-inflammatory properties, which could be relevant for this compound. Research has suggested that these compounds may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
-
Cytotoxicity :
- The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, although further research is needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anti-inflammatory | Modulation of cytokine production | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Antimicrobial Activity
A study conducted on various derivatives of diethyl formylsuccinate showed promising results against Escherichia coli and Staphylococcus aureus. The compound was found to exhibit a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.
Case Study: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound could significantly reduce the secretion of TNF-α and IL-6 from activated macrophages. This suggests a potential application in managing inflammatory diseases such as rheumatoid arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
